molecular formula C34H22Cl2N2O4 B14950325 benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)

benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)

Katalognummer: B14950325
Molekulargewicht: 593.5 g/mol
InChI-Schlüssel: SJUIHAMPUWOGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzoic acid and an appropriate amine derivative. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorobenzoic Acid: A precursor in the synthesis of the compound.

    Benzylideneaniline Derivatives: Compounds with similar structural motifs.

    Aromatic Esters: Compounds with ester linkages and aromatic rings.

Uniqueness

2-[({3-[((E)-1-{2-[(4-CHLOROBENZOYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C34H22Cl2N2O4

Molekulargewicht

593.5 g/mol

IUPAC-Name

[2-[[3-[[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C34H22Cl2N2O4/c35-27-16-12-23(13-17-27)33(39)41-31-10-3-1-6-25(31)21-37-29-8-5-9-30(20-29)38-22-26-7-2-4-11-32(26)42-34(40)24-14-18-28(36)19-15-24/h1-22H

InChI-Schlüssel

SJUIHAMPUWOGGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.